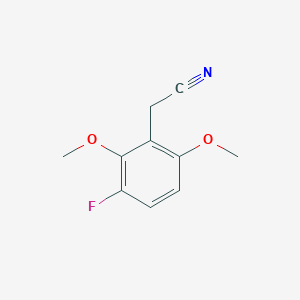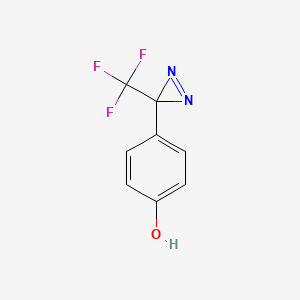
3-(4-Hydroxyphenyl)-3-trifluoromethyldiazirine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a diazirine ring, which is further connected to a phenol group. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol typically involves the introduction of the trifluoromethyl group and the diazirine ring onto a phenol backbone. One common method includes the reaction of 4-hydroxybenzotrifluoride with diazirine precursors under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The diazirine ring can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like sodium methoxide or sodium ethoxide in alcoholic solvents.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and trifluoromethyl derivatives.
Scientific Research Applications
4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and agrochemicals
Mechanism of Action
The mechanism of action of 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol involves its ability to form covalent bonds with target molecules upon activation by light. The diazirine ring, when exposed to UV light, generates a highly reactive carbene intermediate that can insert into C-H, N-H, and O-H bonds. This property makes it valuable in photoaffinity labeling studies to identify molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)phenol: Lacks the diazirine ring but shares the trifluoromethyl group.
3-(trifluoromethyl)phenol: Similar structure but with the trifluoromethyl group in a different position.
4-nitro-3-(trifluoromethyl)phenol: Contains a nitro group instead of a diazirine ring
Uniqueness
4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenol is unique due to the presence of both the trifluoromethyl group and the diazirine ring. This combination imparts distinct chemical reactivity and photoreactivity, making it particularly useful in applications such as photoaffinity labeling and the synthesis of complex molecules .
Properties
IUPAC Name |
4-[3-(trifluoromethyl)diazirin-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)7(12-13-7)5-1-3-6(14)4-2-5/h1-4,14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKPMDDDGUKFFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(N=N2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
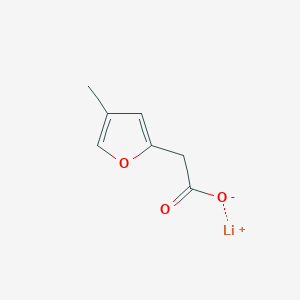
![Methyl 5-methoxy-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13584017.png)

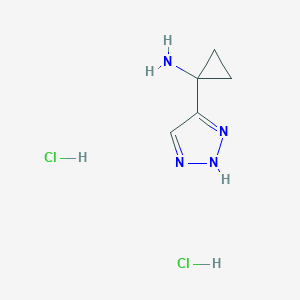
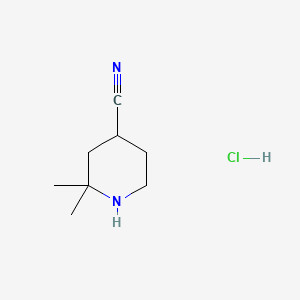

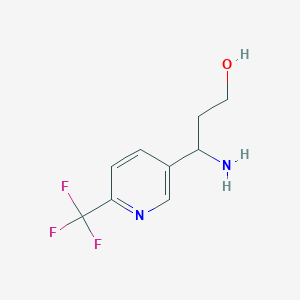
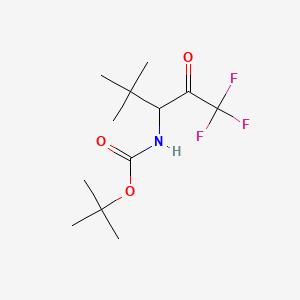

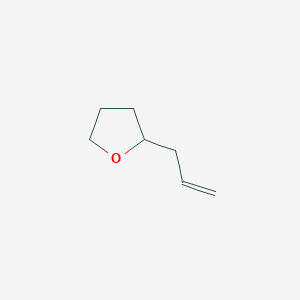

![3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoicacidhydrochloride](/img/structure/B13584075.png)
